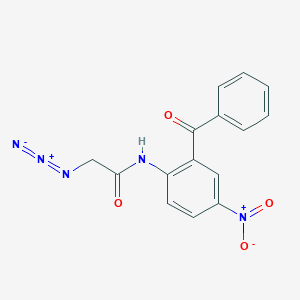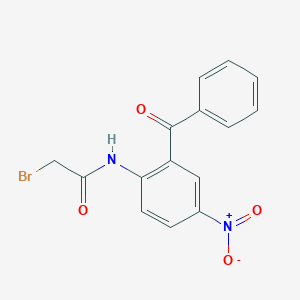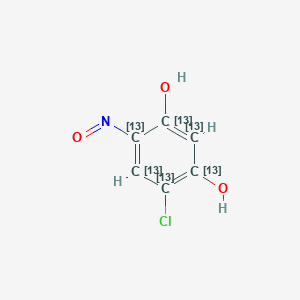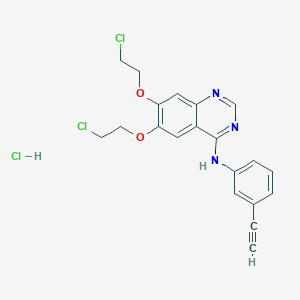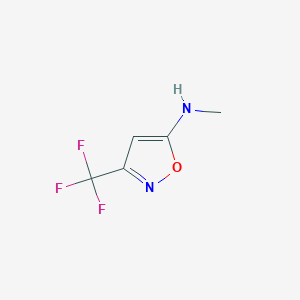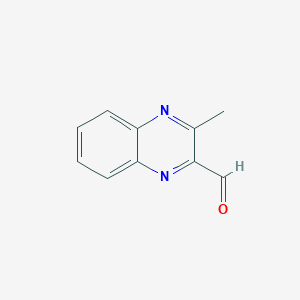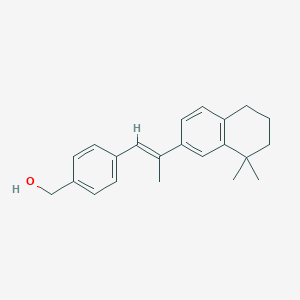
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol, also known as S-equol, is a compound that is derived from daidzein, a phytoestrogen found in soybeans. S-equol has gained significant attention in recent years due to its potential health benefits, particularly in relation to menopausal symptoms and bone health.
作用機序
The exact mechanism of action of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). This means that it can selectively bind to estrogen receptors in certain tissues, producing estrogen-like effects in some tissues while blocking estrogen effects in others. This mechanism of action may explain why (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is effective in treating menopausal symptoms and improving bone health.
生化学的および生理学的効果
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has a number of biochemical and physiological effects in the body. As a SERM, it can bind to estrogen receptors in certain tissues, producing estrogen-like effects such as increased bone density and reduced menopausal symptoms. It also has antioxidant properties, which may help protect against oxidative stress and inflammation.
実験室実験の利点と制限
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has several advantages for lab experiments, including its stability and ease of synthesis. However, its low conversion rate from daidzein in some individuals can make it difficult to study in vivo. In addition, the effects of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol may vary depending on the individual's gut microbiome, which can make it difficult to generalize results across populations.
将来の方向性
There are several future directions for research on (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. One area of interest is its potential use in the treatment of other conditions, such as breast cancer and cardiovascular disease. In addition, there is ongoing research into the optimal dose and duration of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol supplementation, as well as the development of more efficient methods for synthesizing (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. Finally, there is interest in identifying specific bacterial strains that are able to convert daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol more efficiently, which could potentially lead to personalized (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol supplementation based on an individual's gut microbiome.
合成法
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol is synthesized from daidzein through the action of gut bacteria. However, the conversion rate of daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol varies widely among individuals, with only a subset of the population able to produce significant amounts of (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol. Several methods have been developed to synthesize (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol in the laboratory, including chemical synthesis and microbial fermentation. The most commonly used method is microbial fermentation, which involves the use of specific bacterial strains that are able to convert daidzein to (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol.
科学的研究の応用
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has been the subject of numerous scientific studies, with a particular focus on its potential health benefits. One of the most promising areas of research is its use in the treatment of menopausal symptoms. Several studies have shown that (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol can alleviate hot flashes and other symptoms associated with menopause, potentially providing a natural alternative to hormone replacement therapy.
In addition to its potential benefits for menopausal women, (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol has also been studied for its effects on bone health. Several studies have shown that (E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol can improve bone density and reduce the risk of osteoporosis, particularly in postmenopausal women.
特性
CAS番号 |
109791-92-6 |
|---|---|
製品名 |
(E)-4-(2-(5,6,7,8-Tetrahydro-8,8-dimethyl-2-naphthalenyl)-1-propenyl)benzenemethanol |
分子式 |
C22H26O |
分子量 |
306.4 g/mol |
IUPAC名 |
[4-[(E)-2-(8,8-dimethyl-6,7-dihydro-5H-naphthalen-2-yl)prop-1-enyl]phenyl]methanol |
InChI |
InChI=1S/C22H26O/c1-16(13-17-6-8-18(15-23)9-7-17)20-11-10-19-5-4-12-22(2,3)21(19)14-20/h6-11,13-14,23H,4-5,12,15H2,1-3H3/b16-13+ |
InChIキー |
DYYLLTMYNNLNMB-DTQAZKPQSA-N |
異性体SMILES |
C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(CCCC3(C)C)C=C2 |
SMILES |
CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
正規SMILES |
CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(CCCC3(C)C)C=C2 |
同義語 |
4-(2-(5,6,7,8-tetrahydro-8,8-dimethyl-2-naphthyl)propenyl)phenylmethanol SMR 2 SMR-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



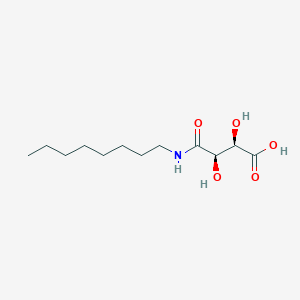
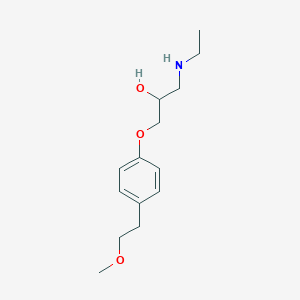


![propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B26981.png)
![(7S,9S)-9-acetyl-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B26983.png)

